molecular formula C20H20Cl2N2O4S B395360 BUTYL 2-CHLORO-5-({[(3-CHLORO-4-METHOXYPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZOATE

BUTYL 2-CHLORO-5-({[(3-CHLORO-4-METHOXYPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZOATE

Cat. No.: B395360
M. Wt: 455.4g/mol
InChI Key: KVOTXCLABVXDME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BUTYL 2-CHLORO-5-({[(3-CHLORO-4-METHOXYPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BUTYL 2-CHLORO-5-({[(3-CHLORO-4-METHOXYPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZOATE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the intermediate: The initial step involves the reaction of 3-chloro-4-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride.

    Amidation: The acid chloride is then reacted with an amine, such as 2-chloro-5-aminobenzoic acid, to form an amide intermediate.

    Thioamide formation: The amide intermediate is further reacted with a thiol reagent to introduce the thioamide group.

    Esterification: Finally, the thioamide intermediate is esterified with butanol in the presence of a suitable catalyst to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimized reaction conditions, and scalable processes to ensure consistent quality and high yield.

Chemical Reactions Analysis

Types of Reactions

BUTYL 2-CHLORO-5-({[(3-CHLORO-4-METHOXYPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to reduce the carbonyl groups to alcohols.

    Substitution: The chloro groups in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

BUTYL 2-CHLORO-5-({[(3-CHLORO-4-METHOXYPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZOATE has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It can be used in studies related to enzyme inhibition, protein-ligand interactions, and cellular signaling pathways.

    Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of BUTYL 2-CHLORO-5-({[(3-CHLORO-4-METHOXYPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the associated biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Butyl 4-[(4-amino-5-chloro-2-methoxybenzoyl)amino]-1-piperidineacetate: This compound has similar structural features and is used as a gastrointestinal prokinetic agent.

    BUTYL 2-CHLORO-5-({[(3-CHLORO-4-METHOXYPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZOATE: Another similar compound with slight variations in the functional groups.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential use in diverse fields make it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C20H20Cl2N2O4S

Molecular Weight

455.4g/mol

IUPAC Name

butyl 2-chloro-5-[(3-chloro-4-methoxybenzoyl)carbamothioylamino]benzoate

InChI

InChI=1S/C20H20Cl2N2O4S/c1-3-4-9-28-19(26)14-11-13(6-7-15(14)21)23-20(29)24-18(25)12-5-8-17(27-2)16(22)10-12/h5-8,10-11H,3-4,9H2,1-2H3,(H2,23,24,25,29)

InChI Key

KVOTXCLABVXDME-UHFFFAOYSA-N

SMILES

CCCCOC(=O)C1=C(C=CC(=C1)NC(=S)NC(=O)C2=CC(=C(C=C2)OC)Cl)Cl

Canonical SMILES

CCCCOC(=O)C1=C(C=CC(=C1)NC(=S)NC(=O)C2=CC(=C(C=C2)OC)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.